molecular formula C13H13BrN4O4 B280042 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide

カタログ番号: B280042
分子量: 369.17 g/mol
InChIキー: WXLGCCFRFVYARH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary functions, making BAY 73-6691 a promising drug candidate for the treatment of various cardiovascular and pulmonary diseases.

作用機序

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 exerts its pharmacological effects by inhibiting sGC, which is a key enzyme in the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. NO is a potent vasodilator that is produced by endothelial cells and acts on sGC to stimulate the production of cGMP, which in turn promotes vasodilation and reduces vascular tone. By inhibiting sGC, this compound 73-6691 reduces the production of cGMP, leading to vasoconstriction and increased vascular tone.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have a number of biochemical and physiological effects, including vasodilation, reduction of pulmonary vascular resistance, improvement of right ventricular function, and reduction of myocardial fibrosis. It has also been shown to improve exercise capacity and quality of life in patients with pulmonary hypertension.

実験室実験の利点と制限

One of the main advantages of 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 is its high selectivity for sGC, which reduces the risk of off-target effects and toxicity. However, its potency and selectivity also make it difficult to use in certain experimental settings, where a less potent and more promiscuous inhibitor may be more suitable. Additionally, this compound 73-6691 is not suitable for use in clinical trials due to its poor pharmacokinetic properties, including low oral bioavailability and short half-life.

将来の方向性

There are several possible future directions for research on 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 and its potential therapeutic applications. One area of interest is the development of more potent and selective sGC inhibitors, which may have improved pharmacokinetic properties and greater therapeutic potential. Another area of interest is the investigation of the effects of sGC inhibition on other physiological systems, such as the immune system and the nervous system. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of sGC inhibitors in various disease states.

合成法

The synthesis of 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 involves several steps, starting with the reaction of 2-methoxy-4-nitrobenzaldehyde with ethyl acetoacetate to form 2-ethoxy-4-nitrophenol. This is then reacted with hydrazine hydrate to form 2-ethoxy-4-nitrophenylhydrazine, which is further reacted with 4-bromo-1H-pyrazole-3-carboxylic acid to form this compound 73-6691.

科学的研究の応用

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). In preclinical studies, this compound 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and improve right ventricular function in animal models of pulmonary hypertension. It has also been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.

特性

分子式

C13H13BrN4O4

分子量

369.17 g/mol

IUPAC名

4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H13BrN4O4/c1-3-17-7-9(14)12(16-17)13(19)15-10-5-4-8(18(20)21)6-11(10)22-2/h4-7H,3H2,1-2H3,(H,15,19)

InChIキー

WXLGCCFRFVYARH-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br

正規SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。